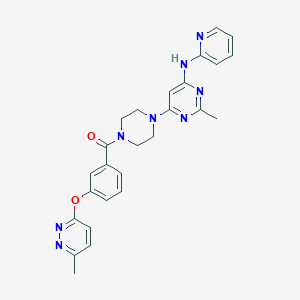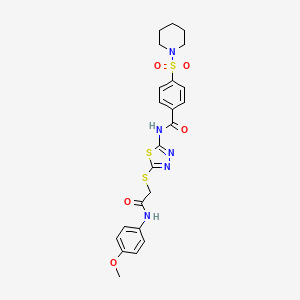
3-(Trifluoromethyl)thietan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)thietan-3-ol is a sulfur-containing heterocyclic compound characterized by a four-membered ring structure with a trifluoromethyl group and a hydroxyl group attached to the same carbon atom
Mechanism of Action
Target of Action
It’s known that fluorine-containing heterocyclic compounds often play a key role in biochemical processes . The introduction of a trifluoromethyl group into a molecule usually increases its lipophilicity, which can enhance the absorption of biologically active substances by the body and facilitate their migration through biomembranes .
Mode of Action
It’s known that the double bond in trifluoromethyl-substituted compounds is active toward nucleophilic reagents such as amino compounds and 1,3-dipoles . This suggests that 3-(Trifluoromethyl)thietan-3-ol may interact with its targets through nucleophilic reactions.
Biochemical Pathways
The compound’s trifluoromethyl group is known to suppress possible side effects associated with metabolic processes , indicating that it may interact with metabolic pathways.
Pharmacokinetics
The introduction of a trifluoromethyl group into a molecule generally increases its lipophilicity , which can enhance its absorption and distribution within the body.
Result of Action
The compound’s potential to interact with nucleophilic reagents suggests it may induce changes at the molecular level .
Action Environment
The compound’s lipophilicity suggests it may be influenced by factors that affect lipid solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)thietan-3-ol typically involves the reaction of cyclic keto sulfides with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent). For example, thietan-3-one can react with trifluoromethyltrimethylsilane in the presence of a base to form this compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on cost-effectiveness, safety, and environmental considerations. For instance, the use of hydrogen sulfide in the presence of a base like barium hydroxide or potassium hydroxide can be employed to produce 3-thietanol, which can then be further modified to introduce the trifluoromethyl group .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)thietan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to modify the sulfur atom.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include trifluoromethyl-substituted sulfones, sulfoxides, and other derivatives that retain the four-membered ring structure .
Scientific Research Applications
3-(Trifluoromethyl)thietan-3-ol has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, potentially leading to new pharmaceuticals.
Agrochemistry: The compound is used in the development of agrochemicals that can enhance crop protection and yield.
Material Science: Its unique chemical properties make it useful in the synthesis of advanced materials with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(Trifluoromethyl)tetrahydrothiophen-2-ol
- 3-(Trifluoromethyl)-tetrahydrothiophen-3-ol
- 2-(Trifluoromethyl)tetrahydrothiopyran
Uniqueness
3-(Trifluoromethyl)thietan-3-ol is unique due to its four-membered ring structure, which imparts distinct chemical properties compared to its five- and six-membered ring analogs. This uniqueness makes it a valuable compound for specific applications where its smaller ring size and trifluoromethyl group provide advantages in terms of reactivity and stability .
Properties
IUPAC Name |
3-(trifluoromethyl)thietan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3OS/c5-4(6,7)3(8)1-9-2-3/h8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKVYLSQUJJJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride](/img/structure/B2447963.png)
![7-ethyl-N-(2-fluorophenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2447964.png)
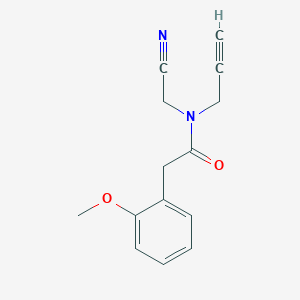
![2-cyclopentyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2447970.png)
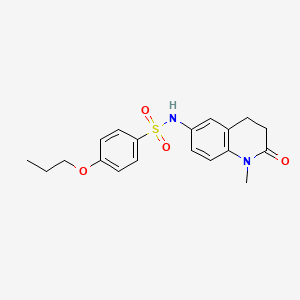
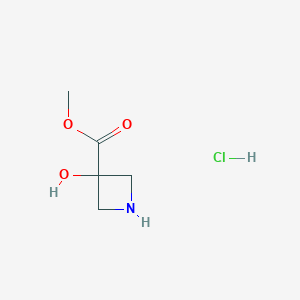
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2447973.png)
![8-(3-chlorobenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2447975.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2447978.png)

![Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2447981.png)
